molecular formula C17H13ClN2O2 B13006319 3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B13006319
M. Wt: 312.7 g/mol
InChI Key: JGYPFQPHSNKOMO-VOTSOKGWSA-N
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Description

3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines.

Preparation Methods

The synthesis of 3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, under an inert atmosphere . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and leading to a biological response . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid include other imidazo[1,2-a]pyridine derivatives such as:

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

(E)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C17H13ClN2O2/c1-11-8-9-20-14(6-7-16(21)22)17(19-15(20)10-11)12-2-4-13(18)5-3-12/h2-10H,1H3,(H,21,22)/b7-6+

InChI Key

JGYPFQPHSNKOMO-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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